[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
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Overview
Description
[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a cyclohexyl ring, and an ethyl-amino side chain. It is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of cyclohexylamine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C).
Alkylation: The protected amine is then alkylated with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically performed in an aprotic solvent like dimethylformamide at room temperature.
Hydrolysis: The ester group is hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid. This step is usually carried out at elevated temperatures (50-70°C).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethyl-amino side chain, where nucleophiles like halides or thiols replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethyl-amino derivatives.
Scientific Research Applications
[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid has several applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its protected amino group.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of [(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, where it undergoes enzymatic cleavage to release the active amino acid. Additionally, it can interact with receptors or proteins in biological systems, modulating their activity and function.
Comparison with Similar Compounds
[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid: This compound has a methyl group instead of an ethyl group, resulting in different reactivity and properties.
[(4-tert-Butoxycarbonylamino-cyclohexyl)-propyl-amino]-acetic acid: The presence of a propyl group alters the compound’s steric and electronic characteristics.
[(4-tert-Butoxycarbonylamino-cyclohexyl)-butyl-amino]-acetic acid: The butyl group further increases the compound’s hydrophobicity and affects its solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-[ethyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-17(10-13(18)19)12-8-6-11(7-9-12)16-14(20)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWZEYWHMPMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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